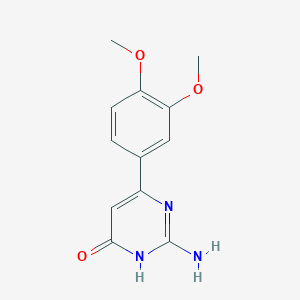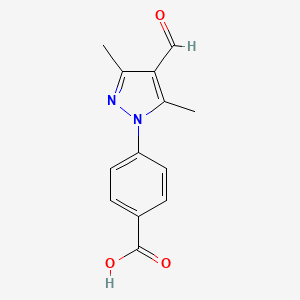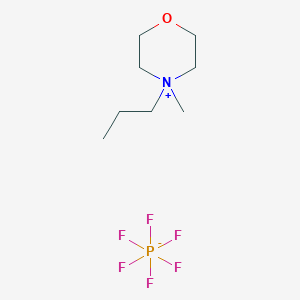
Ethyl 5-methylpyrrolidine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 5-méthylpyrrolidine-2-carboxylate d'éthyle est un composé chimique de formule moléculaire C8H15NO2 et de masse molaire 157,21 g/mol Il s'agit d'un dérivé de la pyrrolidine, un hétérocycle azoté à cinq chaînons
Méthodes De Préparation
La synthèse du 5-méthylpyrrolidine-2-carboxylate d'éthyle peut être réalisée par différentes méthodes. Une voie potentielle implique de commencer par le chlorhydrate d'éthyle 5-hydroxypicolinate disponible dans le commerce et d'utiliser une stratégie de synthèse en plusieurs étapes. Les conditions réactionnelles impliquent généralement l'utilisation de solvants organiques et de catalyseurs pour faciliter la formation du produit souhaité. Les méthodes de production industrielle peuvent impliquer l'optimisation de ces conditions réactionnelles pour obtenir des rendements et une pureté plus élevés.
Analyse Des Réactions Chimiques
Le 5-méthylpyrrolidine-2-carboxylate d'éthyle peut subir diverses réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution. Les réactifs couramment utilisés dans ces réactions comprennent les agents oxydants tels que le permanganate de potassium et les agents réducteurs tels que l'hydrure de lithium et d'aluminium. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation du composé peut produire des acides carboxyliques, tandis que la réduction peut produire des amines .
Applications De Recherche Scientifique
Le 5-méthylpyrrolidine-2-carboxylate d'éthyle a plusieurs applications en recherche scientifique. En chimie, il peut être utilisé comme bloc de construction pour la synthèse de molécules plus complexes. En biologie, il peut être utilisé dans l'étude des mécanismes enzymatiques et des interactions protéine-ligand.
Mécanisme d'action
Le mécanisme d'action du 5-méthylpyrrolidine-2-carboxylate d'éthyle implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut agir comme un inhibiteur ou un activateur de certaines enzymes, affectant les voies biochimiques au sein des cellules. Les cibles moléculaires et les voies exactes impliquées dépendent de l'application et du contexte spécifiques dans lesquels le composé est utilisé .
Mécanisme D'action
The mechanism of action of Ethyl 5-methylpyrrolidine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways within cells. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Le 5-méthylpyrrolidine-2-carboxylate d'éthyle peut être comparé à d'autres composés similaires, tels que l'éthyle 5-hydroxypicolinate et l'éthyle 2-pyrrolidinecarboxylate. Ces composés partagent des similitudes structurelles mais peuvent différer dans leurs propriétés chimiques et leurs applications. Par exemple, l'éthyle 5-hydroxypicolinate est utilisé comme matière première dans la synthèse du 5-méthylpyrrolidine-2-carboxylate d'éthyle, tandis que l'éthyle 2-pyrrolidinecarboxylate peut avoir une réactivité et des applications différentes .
Propriétés
IUPAC Name |
ethyl 5-methylpyrrolidine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-3-11-8(10)7-5-4-6(2)9-7/h6-7,9H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIHWTRLYXYEMIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC(N1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[3-(4-Ethyl-phenyl)-propyl]-methyl-amine](/img/structure/B12117901.png)
![{(5Z)-5-[(1-methyl-1H-indol-3-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid](/img/structure/B12117907.png)



![6-Benzofuranamine, 2,3-dihydro-4-[(1-methylethyl)sulfonyl]-2-(trifluoromethyl)-](/img/structure/B12117929.png)





![3-(2-methoxyphenyl)tetrahydrothieno[3,4-d][1,3]thiazole-2(3H)-thione 5,5-dioxide](/img/structure/B12117968.png)
